Cas no 897487-57-9 (3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one)

3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one structure
897487-57-9 structure
Product Name:3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one
CAS No:897487-57-9
MF:C22H24FN3O4S2
MW:477.572066307068
CID:5488140
Update Time:2025-07-25

3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluorophenyl)sulfonyl-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
    • 3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one
    • Inchi: 1S/C22H24FN3O4S2/c1-15-3-8-18(30-2)20-21(15)31-22(24-20)26-12-10-25(11-13-26)19(27)9-14-32(28,29)17-6-4-16(23)5-7-17/h3-8H,9-14H2,1-2H3
    • InChI Key: SCAYOJBNMNMSRQ-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC3=C(OC)C=CC(C)=C3S2)CC1)(=O)CCS(C1=CC=C(F)C=C1)(=O)=O

3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one Pricemore >>

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3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one Related Literature

Additional information on 3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one

Comprehensive Analysis of 3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one (CAS No. 897487-57-9)

The compound 3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one (CAS No. 897487-57-9) is a structurally complex molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique combination of a fluorobenzenesulfonyl group and a benzothiazole moiety makes it a promising candidate for various applications, particularly in the development of targeted therapies. Researchers are increasingly focusing on its potential as a modulator of specific biological pathways, given its ability to interact with key enzymes and receptors.

One of the most intriguing aspects of this compound is its piperazine core, which is known to enhance bioavailability and metabolic stability. This feature is particularly relevant in the context of modern drug discovery, where improving pharmacokinetic properties is a major challenge. The presence of a 4-methoxy-7-methyl-1,3-benzothiazol-2-yl group further adds to its versatility, as benzothiazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have explored its potential in addressing drug-resistant infections and chronic inflammatory conditions, topics that are currently trending in medical research.

From a synthetic chemistry perspective, the preparation of 3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one involves multi-step reactions that highlight the importance of sulfonylation and N-alkylation techniques. These methods are critical for achieving high yields and purity, which are essential for preclinical and clinical studies. The compound's CAS No. 897487-57-9 serves as a unique identifier in chemical databases, facilitating its tracking in global research efforts. Given the growing demand for small-molecule therapeutics, this compound is poised to play a significant role in the next generation of pharmaceutical innovations.

In addition to its pharmacological potential, 3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one has also been investigated for its structure-activity relationship (SAR) properties. Understanding how subtle modifications to its structure affect its biological activity is a hot topic in medicinal chemistry. This aligns with the broader industry trend of rational drug design, where computational tools and AI-driven approaches are used to optimize lead compounds. The compound's fluorinated aromatic ring and heterocyclic framework make it an excellent subject for such studies, as these features are often associated with enhanced binding affinity and selectivity.

Another area of interest is the compound's potential role in neurodegenerative disease research. With the rising prevalence of conditions like Alzheimer's and Parkinson's disease, there is a pressing need for novel therapeutic agents. Preliminary data suggest that derivatives of 3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one may exhibit neuroprotective effects, possibly through modulation of oxidative stress and inflammatory markers. These findings are particularly relevant given the increasing public awareness of brain health and the search for natural and synthetic neuroprotectants.

The environmental and safety profile of CAS No. 897487-57-9 is also a subject of ongoing research. As regulatory agencies worldwide tighten their guidelines on chemical safety, understanding the ecotoxicological impact of new compounds is crucial. Early studies indicate that this molecule exhibits favorable stability under physiological conditions, reducing the risk of unintended environmental accumulation. This is a key consideration for industries aiming to align with green chemistry principles and sustainable development goals (SDGs).

In summary, 3-(4-fluorobenzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylpropan-1-one represents a multifaceted compound with broad applications in drug discovery and biochemical research. Its unique structural features, combined with its potential therapeutic benefits, make it a valuable subject for further investigation. As the scientific community continues to explore its capabilities, this compound is likely to emerge as a key player in addressing some of the most pressing health challenges of our time.

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